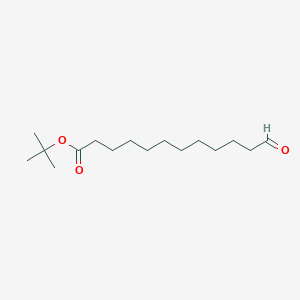
tert-Butyl 12-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 12-oxododecanoate is an organic compound belonging to the class of carboxylic acid esters It is characterized by the presence of a tert-butyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 12-oxododecanoate can be synthesized through the esterification of 12-oxododecanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 12-oxododecanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a catalyst like copper chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 12-oxododecanoate has several applications in scientific research:
Biology: The compound can be used in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug molecules and other therapeutic agents.
Industry: The compound is utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 12-oxododecanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, depending on the reaction conditions. The tert-butyl group provides steric hindrance, making the ester more resistant to nucleophilic attack compared to less bulky esters .
Comparison with Similar Compounds
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate: This compound has similar structural features but includes additional ether linkages.
tert-Butyl acetate: A simpler ester with a similar tert-butyl group but a shorter carbon chain.
Uniqueness: tert-Butyl 12-oxododecanoate is unique due to its longer carbon chain and the presence of a keto group, which imparts distinct reactivity and properties compared to other tert-butyl esters. Its structure allows for specific applications in organic synthesis and industrial processes that require longer-chain esters.
Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 12-oxododecanoate |
InChI |
InChI=1S/C16H30O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h14H,4-13H2,1-3H3 |
InChI Key |
HNNNDAHTAPOXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















